molecular formula C18H21N3O4S B2734159 N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946324-29-4

N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2734159
CAS RN: 946324-29-4
M. Wt: 375.44
InChI Key: AEIPWKQGRPBRFG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, were synthesized and evaluated for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. The molecular docking studies suggested their potential mechanism of action through inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are critical for cancer cell growth and survival (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Properties

Research into the structural aspects of amide-containing isoquinoline derivatives revealed the formation of gels and crystalline solids under specific conditions, highlighting the unique physicochemical properties of these compounds. Such studies contribute to understanding the molecular structures and potential applications of N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide-like molecules (A. Karmakar et al., 2007).

Anticonvulsant Activity Evaluation

In a study aimed at synthesizing derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluating their anticonvulsant activity, it was found that while the synthesized substances did not show significant anticonvulsant activity, the methodology used for prediction and evaluation could be instrumental in guiding future research in this area. This suggests potential pathways for investigating the effects of N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide derivatives on neurological disorders (Wassim El Kayal et al., 2022).

Computational Calculations and Molecular Docking Study

The theoretical investigation of antimalarial sulfonamides for COVID-19 drug application utilizing computational calculations and molecular docking study provided insights into the reactivity and potential therapeutic applications of sulfonamide derivatives. This research could extend to compounds similar to N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, exploring their utility in combating infectious diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-24-12-7-11(8-13(9-12)25-2)19-16(22)10-26-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIPWKQGRPBRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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